molecular formula C6F5NaO3S B3089874 Sodium pentafluorobenzenesulfonate CAS No. 120193-44-4

Sodium pentafluorobenzenesulfonate

Cat. No. B3089874
M. Wt: 270.11 g/mol
InChI Key: SURWZXDYYLMDQT-UHFFFAOYSA-M
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Description

Sodium pentafluorobenzenesulfonate (CAS Number: 120193-44-4) is a chemical compound with the molecular formula C₆F₅NaO₃S . It is also known by its IUPAC name, sodium 2,3,4,5,6-pentafluorobenzenesulfonate . This compound is classified as an alkylating agent and has various applications in research and development .


Molecular Structure Analysis

The molecular structure of sodium pentafluorobenzenesulfonate consists of a benzene ring substituted with five fluorine atoms and a sulfonate group (SO₃⁻) attached to the benzene ring. The sodium ion (Na⁺) balances the charge. The compound’s InChI code is 1S/C₆HF₅O₃S.Na/c7-1-2(8)4(10)6(15(12,13)14)5(11)3(1)9;/h(H,12,13,14);/q;+1/p-1 .


Chemical Reactions Analysis

Sodium pentafluorobenzenesulfonate is utilized as a corrosion inhibitor , emulsifier , and wetting agent . It also serves as a chemical intermediate in the synthesis of other compounds. For instance, it can be used to prepare cyclopentadienyl ligands for metal halide catalysts. Additionally, the hydroxyl group in this compound participates in the preparation of polyolefins and surfactants .


Physical And Chemical Properties Analysis

  • Safety Information : Refer to the MSDS for safety precautions .

Scientific Research Applications

Surfactant Research and Micellar Structure Studies

Research into the micellar structure and behavior of surfactants often includes studies on compounds like sodium pentafluorobenzenesulfonate. Studies have explored the micellar structure and growth of straight-chain benzene sulfonates, comparing them with branched-chain isomers, to understand their behavior in solutions and their interactions with added electrolytes. These studies are crucial for advancing our understanding of surfactant behavior in various environments, including their aggregation behavior, micellar structure, and the impact of molecular structure on these properties (Caponetti et al., 1987).

Environmental Science and Pollution Remediation

Sodium pentafluorobenzenesulfonate and related compounds have been investigated for their role in environmental pollution and remediation. Studies have focused on the removal of surfactants like sodium dodecylbenzenesulfonate using adsorbents, which has implications for decontamination processes, including nuclear decontamination (Kim et al., 2019). This highlights the potential for using modified adsorbents to tackle pollution and improve environmental health.

Catalysis and Chemical Reactions

Sodium pentafluorobenzenesulfonate serves as a catalyst in various chemical reactions, including esterification and dehydration processes. Its use in catalyzing ester condensations and dehydration reactions underlines its importance in synthetic chemistry, offering a pathway to more efficient and environmentally friendly chemical processes (Sakakura et al., 2007).

Analytical Chemistry Applications

In analytical chemistry, sodium pentafluorobenzenesulfonate and its derivatives are used in spectrophotometric determinations and as stationary phases in gas chromatography. These applications demonstrate the versatility of sodium pentafluorobenzenesulfonate in analytical methods, contributing to advancements in chemical analysis techniques (Pomaville & Poole, 1989).

properties

IUPAC Name

sodium;2,3,4,5,6-pentafluorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF5O3S.Na/c7-1-2(8)4(10)6(15(12,13)14)5(11)3(1)9;/h(H,12,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURWZXDYYLMDQT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)S(=O)(=O)[O-])F)F)F.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F5NaO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium pentafluorobenzenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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